molecular formula C17H16N2O2 B287032 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide

2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B287032
M. Wt: 280.32 g/mol
InChI Key: ZVXOVTBIZYLHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide, also known as BIA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. BIA belongs to the class of N-substituted benzisoxazole derivatives and has been studied for its ability to modulate various biological processes.

Mechanism of Action

The exact mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide is not fully understood, but studies suggest that it may act on various signaling pathways in cells. 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and survival, which may contribute to its anti-cancer effects. 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide has also been found to modulate the levels of neurotransmitters in the brain, which may underlie its neuroprotective effects.
Biochemical and Physiological Effects:
2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects in cells and organisms. Studies have found that 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on the optimal dosage and administration of 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide in different experimental models, which may affect the reproducibility of results.

Future Directions

There are several potential future directions for research on 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide. One area of interest is the development of 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide derivatives with improved pharmacological properties, such as increased potency or selectivity. Another direction is the investigation of the potential of 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide as a therapeutic agent in other diseases, such as diabetes or cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide involves the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride, followed by reaction with 3-nitrobenzisoxazole. The resulting compound is then reduced to 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide using a palladium-catalyzed hydrogenation reaction.

Scientific Research Applications

2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

properties

Product Name

2-(1,2-benzisoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C17H16N2O2/c1-11-6-5-8-14(12(11)2)18-17(20)10-15-13-7-3-4-9-16(13)21-19-15/h3-9H,10H2,1-2H3,(H,18,20)

InChI Key

ZVXOVTBIZYLHQZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=NOC3=CC=CC=C32)C

Origin of Product

United States

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